molecular formula C15H14O5 B1664412 (+)-Afzelechin CAS No. 2545-00-8

(+)-Afzelechin

Cat. No.: B1664412
CAS No.: 2545-00-8
M. Wt: 274.27 g/mol
InChI Key: RSYUFYQTACJFML-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol is a hydroxyflavan.
2-(4-Hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol is a natural product found in Daphne aurantiaca, Senna sulfurea, and other organisms with data available.

Mechanism of Action

Target of Action

Afzelechin, a flavan-3-ol type of flavonoid , primarily targets the KATP channels and Toll-like receptors 4 (TLR4) . KATP channels play a crucial role in regulating insulin secretion in pancreatic β-cells . TLR4 is a part of the innate immune system and plays a key role in pathogen recognition and activation of innate immunity .

Mode of Action

Afzelechin interacts with its targets by inhibiting the KATP channels, which stimulates insulin secretion . It also modulates the TLR4–MyD88 and mTOR–autophagy pathways, which are involved in the inflammatory response .

Biochemical Pathways

Afzelechin affects the biochemical pathway of insulin secretion. It is synthesized from cis-3,4-leucopelargonidin by the enzyme (2R,3S)-catechin:NADP+ 4-oxidoreductase . It also influences the TLR4–MyD88 and mTOR–autophagy pathways, which are involved in the inflammatory response .

Pharmacokinetics

It’s known that the compound is administered intraperitoneally in animal models

Result of Action

Afzelechin has been found to stimulate insulin secretion and inhibit KATP channels . It also exhibits protective effects on islet β cells, mitigating STZ-induced cytotoxicity . Furthermore, it effectively lowers plasma levels of inflammatory cytokines produced by PM 2.5 exposure . It also reduces the total protein concentration in BALF and successfully alleviates PM2.5-induced lymphocytosis .

Action Environment

The action of Afzelechin can be influenced by environmental factors. For instance, in the presence of particulate matter (PM2.5), Afzelechin has been shown to mitigate lung injuries . .

Biochemical Analysis

Biochemical Properties

Afzelechin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the enzyme (2R,3S)-catechin:NADP+ 4-oxidoreductase transforms cis-3,4-leucopelargonidin into afzelechin .

Cellular Effects

Afzelechin has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, afzelechin has been shown to have anti-inflammatory and anticancer activity .

Molecular Mechanism

Afzelechin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. In the presence of NADPH, the recombinant enzyme catalyzes cyanidin, delphinidin, and pelargonidin to (−)-epicatechin and (−)-catechin, (−)-epigallocatechin and (−)-gallocatechin, and (−)-epiafzelechin and (−)-afzelechin, respectively .

Dosage Effects in Animal Models

The effects of afzelechin vary with different dosages in animal models. Studies have shown that afzelechin has significant anti-inflammatory and anticancer activity

Metabolic Pathways

Afzelechin is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it can affect metabolic flux or metabolite levels. For instance, the enzyme (2R,3S)-catechin:NADP+ 4-oxidoreductase transforms cis-3,4-leucopelargonidin into afzelechin .

Properties

IUPAC Name

2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYUFYQTACJFML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301189517
Record name 3,4-Dihydro-2-(4-hydroxyphenyl)-2H-1-benzopyran-3,5,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Afzelechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030823
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

490-61-9, 2545-00-8
Record name 3,4-Dihydro-2-(4-hydroxyphenyl)-2H-1-benzopyran-3,5,7-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=490-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AFZELECHIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dihydro-2-(4-hydroxyphenyl)-2H-1-benzopyran-3,5,7-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301189517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Afzelechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030823
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

221 - 222 °C
Record name Afzelechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030823
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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